molecular formula C10H11NO4 B6154031 methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 1512587-87-9

methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B6154031
CAS No.: 1512587-87-9
M. Wt: 209.20 g/mol
InChI Key: RTIVQGYAJDFBJU-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is a β-ketoester derivative featuring a pyridine ring substituted with a methoxy group at the 3-position. The compound’s structure comprises a methyl ester group, a central 3-oxopropanoate backbone, and a 3-methoxypyridin-2-yl moiety.

Properties

CAS No.

1512587-87-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO4/c1-14-8-4-3-5-11-10(8)7(12)6-9(13)15-2/h3-5H,6H2,1-2H3

InChI Key

RTIVQGYAJDFBJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(=O)CC(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(3-methoxypyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate.

    Reduction: The ester functional group can be reduced to an alcohol, resulting in the formation of 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or alkylating agents (e.g., alkyl halides) are employed in substitution reactions.

Major Products Formed

    Oxidation: 3-(3-hydroxypyridin-2-yl)-3-oxopropanoate

    Reduction: 3-(3-methoxypyridin-2-yl)-3-hydroxypropanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and ester functional groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Variation in Ester Groups

The choice of ester group (methyl vs. ethyl) influences physicochemical properties and reactivity:

  • Methyl esters (e.g., the target compound) typically exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., ethyl 3-cyclopropyl-3-oxopropanoate derivatives in ) .
  • Ethyl esters may offer enhanced metabolic stability in pharmacological contexts, as seen in triazolopyrimidinone derivatives .

Substituent Effects on the Pyridine/Heteroaromatic Ring

The position and nature of substituents on the pyridine ring significantly alter electronic and steric properties:

  • 6-Methyl substitution (Methyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate, ): A methyl group at the 6-position introduces steric hindrance, which may affect regioselectivity in subsequent reactions .
  • 3-Nitro substitution (Ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, ): The nitro group is strongly electron-withdrawing, reducing the pyridine ring’s basicity and altering reaction pathways (e.g., favoring electrophilic substitutions) .

Aryl vs. Heteroaryl Substituents

Compounds with non-pyridine aromatic systems exhibit distinct properties:

  • Phenyl derivatives (e.g., methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate, ): The absence of a nitrogen atom in the aromatic ring reduces hydrogen-bonding capacity and polar interactions compared to pyridine-containing analogs .

Spiro and Bridged Structures

Spiro-fused or bridged cyclohexyl derivatives (e.g., ) demonstrate how steric complexity impacts synthetic yields and applications:

  • Methyl 2-(3-chlorocyclohexyl)-3-(3-methoxyphenyl)-3-oxopropanoate (2c): Achieved 64% yield with FeCl3, while bromo- and iodo-substituted analogs showed lower yields (47–53%) due to halide-dependent reactivity .
  • These structures may confer rigidity, making them useful in asymmetric catalysis or as intermediates for polycyclic natural products.

Key Spectroscopic Features

  • 1H NMR Shifts :
    • Methoxy groups in pyridine or aryl substituents typically resonate at δ 3.8–4.0 ppm (e.g., 3-methoxy in ) .
    • Cyclopropane protons in ethyl 3-cyclopropyl derivatives () appear as multiplets at δ 0.85–1.22 ppm .
  • IR Spectra :
    • Strong carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ are consistent across β-ketoesters .

Biological Activity

Methyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoate is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Property Details
CAS No. 1512587-87-9
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name This compound
Purity 95%

The compound features a methoxy group on the pyridine ring and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The methoxy and ester groups facilitate hydrogen bonding and hydrophobic interactions, which can enhance binding affinity to target proteins. Notably, the compound has been shown to modulate enzyme activity, potentially influencing metabolic pathways relevant to disease states.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism appears to involve the inhibition of specific signaling pathways associated with inflammation .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. Further investigations are necessary to elucidate the specific molecular targets involved .

Comparative Analysis

To provide a clearer understanding of this compound's unique properties, a comparison with similar compounds is useful:

Compound Key Differences Biological Activity
Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoateMethoxy group at position 5Investigated for similar antimicrobial properties
Methyl 3-(3-hydroxypyridin-2-yl)-3-oxopropanoateHydroxyl group instead of methoxyEnhanced solubility but different activity profile
Ethyl 3-(3-methoxypyridin-2-yl)-3-oxopropanoateEthyl ester instead of methyl esterPotentially different pharmacokinetics

Case Studies

  • Antimicrobial Efficacy Study :
    In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation :
    A study focused on the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that it reduced levels of TNF-alpha and IL-6 by approximately 40%, suggesting a strong anti-inflammatory effect mediated through NF-kB pathway inhibition .

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